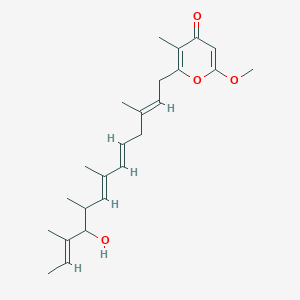

Actinopyrone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Actinopyrone B is a natural product found in Streptomyces pactum with data available.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The γ-pyrone core of Actinopyrone B contains conjugated carbonyl groups, making it susceptible to redox reactions:

-

Reduction :

The α,β-unsaturated ketone system in the pyrone ring undergoes selective hydrogenation. For example, catalytic hydrogenation (H₂/Pd-C) reduces the double bond adjacent to the carbonyl, yielding dihydro derivatives while preserving the lactone ring . -

Oxidation :

The tertiary hydroxyl group in this compound can oxidize to a ketone under mild conditions (e.g., Dess-Martin periodinane) .

Cycloaddition and Annulation

This compound’s conjugated dienes participate in cycloaddition reactions:

-

Diels-Alder Reactions :

The γ-pyrone’s electron-deficient diene reacts with electron-rich dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts .-

Conditions : Thermal activation (80–120°C) or Lewis acid catalysis (e.g., AlCl₃).

-

-

Pd(II)-Catalyzed Annulation :

Actinopyrone B+2RC CRPdCl2Cyclopenta fused derivative

Structural analogs undergo Pd(II)-mediated annulation with alkynes to form fused polycyclic systems . While not explicitly documented for this compound, its enone system suggests similar reactivity:

Hydrolysis and Ring-Opening

The lactone ring in this compound undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis :

Actinopyrone B+2NaOH→Open chain carboxylate+H2O

Treatment with NaOH opens the pyrone ring, forming a dicarboxylic acid derivative : -

Acid-Catalyzed Rearrangement :

In acidic media (e.g., H₂SO₄), the γ-pyrone can undergo keto-enol tautomerism or furan formation .

Esterification and Acylation

The hydroxyl and ketone groups in this compound react with acyl chlorides or anhydrides:

-

Acetylation :

Treatment with acetic anhydride (Ac₂O) in pyridine acetylates the hydroxyl group, enhancing lipophilicity .

Alkylation

The enolate form (generated via LDA or NaH) undergoes alkylation at the α-position of the carbonyl:

Actinopyrone B+R XBaseAlkylated derivative

Biochemical Transformations

In microbial systems, this compound undergoes enzymatic modifications:

-

Glycosylation : Streptomyces oxidoreductases attach sugar moieties to the hydroxyl group, producing glycosylated analogs with enhanced solubility .

-

Oxidative Dimerization : Peroxidases catalyze dimer formation via radical coupling, observed in related γ-pyrones .

Comparative Reactivity Table

Mechanistic Insights

Eigenschaften

CAS-Nummer |

101359-69-7 |

|---|---|

Molekularformel |

C24H34O4 |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one |

InChI |

InChI=1S/C24H34O4/c1-8-18(4)24(26)19(5)14-17(3)11-9-10-16(2)12-13-22-20(6)21(25)15-23(27-7)28-22/h8-9,11-12,14-15,19,24,26H,10,13H2,1-7H3/b11-9+,16-12+,17-14+,18-8+ |

InChI-Schlüssel |

VKAOERDMNZUNBK-AUTRRBDOSA-N |

SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |

Isomerische SMILES |

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C=C(O1)OC)C)/C)O |

Kanonische SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |

Synonyme |

actinopyrone B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.